O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate
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Overview
Description
O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate typically involves multiple stepsThe final step involves the addition of the methanesulfonothioate group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products[2][2].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers[2][2].
Scientific Research Applications
O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Biotinylamidoethylacetamide: Shares a similar thieno[3,4-d]imidazole core but differs in the functional groups attached.
Biotin-PEG3-propionic acid: Contains a biotin moiety and a polyethylene glycol linker, used in similar biochemical applications.
Uniqueness
O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate is a complex compound with potential biological activity that warrants detailed investigation. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is C17H27N3O4S, with a molecular weight of 369.48 g/mol. Its structure features a thieno[3,4-d]imidazole ring, which is known for its pharmacological relevance. The compound's IUPAC name reflects its intricate structure and functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₇N₃O₄S |
Molecular Weight | 369.48 g/mol |
Purity | 98% |
CAS Number | 2227450-68-0 |
The biological activity of this compound can be attributed to its interactions at the molecular level. The thieno[3,4-d]imidazole moiety is known to exhibit various pharmacological effects including anti-inflammatory and anticancer properties.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thieno[3,4-d]imidazole structures have been shown to inhibit specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : The presence of sulfonothioate groups may confer antioxidant properties, potentially protecting cells from oxidative stress.
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Another study indicated that compounds similar to this compound reduced pro-inflammatory cytokine production in vitro.
Properties
Molecular Formula |
C13H23N3O4S3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonothioyloxyethyl)pentanamide |
InChI |
InChI=1S/C13H23N3O4S3/c1-23(19,21)20-7-6-14-11(17)5-3-2-4-10-12-9(8-22-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-,23?/m0/s1 |
InChI Key |
AUEDCHABFYQNMO-HKBQWDIWSA-N |
Isomeric SMILES |
CS(=O)(=S)OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=S)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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